6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one
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Overview
Description
6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable amine with a carbonyl compound in the presence of an acid catalyst. Industrial production methods may involve optimized conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique fused ring structure, which imparts specific chemical and biological properties .
Biological Activity
6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one is a heterocyclic compound notable for its fused ring structure containing both nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: 6,6-dimethyl-5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one
- CAS Number: 2825011-29-6
- Molecular Formula: C9H15NO2
The compound's unique fused ring structure contributes to its distinct chemical and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound against various pathogens. For example:
- Antimycobacterial Activity: In vitro tests have shown that derivatives of related oxazole compounds can exhibit activity against Mycobacterium tuberculosis with varying minimum inhibitory concentrations (MICs) . Although specific data on the target compound is limited, its structural relatives suggest potential effectiveness.
2. Anticancer Properties
The compound is being explored for its anticancer properties. Similar heterocycles have been documented to interact with cellular pathways involved in cancer progression. The mechanism often involves inhibition of key enzymes or receptors that facilitate tumor growth.
3. Mechanism of Action
The biological effects are hypothesized to arise from interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Binding: It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
A review of literature reveals several relevant studies:
Study 1: Antimycobacterial Evaluation
A study assessing various derivatives found that certain oxazole-based compounds showed promising antimycobacterial activity with MIC values ranging from 4 µg/mL to >64 µg/mL against resistant strains . While direct data on the target compound was not provided, the findings highlight the potential for similar structures.
Study 2: Anticancer Activity
Research into other oxazole derivatives has indicated that modifications to the structure can enhance anticancer efficacy. For instance, compounds that incorporate hydrazone moieties have demonstrated improved activity against cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Biological Activity | Notable Features |
---|---|---|
Aleglitazar | Antidiabetic agent | Oxazole derivative |
Ditazole | Platelet aggregation inhibitor | Related structure |
Mubritinib | Tyrosine kinase inhibitor | Anticancer properties |
Oxaprozin | COX-2 inhibitor | Anti-inflammatory |
This table illustrates how variations in structure can lead to diverse biological activities.
Properties
IUPAC Name |
6,6-dimethyl-5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2)4-3-7-5-12-8(11)10(7)6-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJHGVNHWACVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2COC(=O)N2C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.